3-Boc-8-oxo-3-azabicyclo[4.2.0]octane
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Overview
Description
3-Boc-8-oxo-3-azabicyclo[420]octane is a bicyclic compound with a unique structure that includes a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Boc-8-oxo-3-azabicyclo[4.2.0]octane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of tetrahydro-1,3-oxazines, which are acylated with diketen followed by diazo exchange, irradiation, and reduction to yield the desired bicyclic structure .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Boc-8-oxo-3-azabicyclo[4.2.0]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The Boc protecting group can be substituted under acidic conditions to yield different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Acidic conditions, such as hydrochloric acid or trifluoroacetic acid, are used to remove the Boc group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Boc-8-oxo-3-azabicyclo[4.2.0]octane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used to study enzyme interactions and protein-ligand binding.
Industry: The compound can be used in the production of fine chemicals and as a building block for more complex structures.
Mechanism of Action
The mechanism of action of 3-Boc-8-oxo-3-azabicyclo[4.2.0]octane involves its interaction with molecular targets such as enzymes and receptors. The Boc group provides stability and protection during chemical reactions, allowing for selective modifications. The bicyclic structure enables the compound to fit into specific binding sites, facilitating its biological activity.
Comparison with Similar Compounds
Similar Compounds
8-azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but lacks the Boc protecting group.
Tropane alkaloids: These compounds have a similar core structure and are known for their biological activities.
Uniqueness
3-Boc-8-oxo-3-azabicyclo[4.2.0]octane is unique due to the presence of the Boc protecting group, which enhances its stability and allows for selective reactions. This makes it a valuable intermediate in the synthesis of complex molecules.
Properties
Molecular Formula |
C12H19NO3 |
---|---|
Molecular Weight |
225.28 g/mol |
IUPAC Name |
tert-butyl 8-oxo-3-azabicyclo[4.2.0]octane-3-carboxylate |
InChI |
InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-5-4-8-6-10(14)9(8)7-13/h8-9H,4-7H2,1-3H3 |
InChI Key |
QUMADJAHTIPMBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CC(=O)C2C1 |
Origin of Product |
United States |
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